aa-dCTP
CAS No.:
Cat. No.: VC16192992
Molecular Formula: C12H21N4O13P3
Molecular Weight: 522.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N4O13P3 |
|---|---|
| Molecular Weight | 522.24 g/mol |
| IUPAC Name | [[(2R,3S,5R)-5-[4-amino-5-[(E)-3-aminoprop-1-enyl]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1 |
| Standard InChI Key | DRQXOMFZMHCLBF-HFVMFMDWSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Introduction
Chemical Structure and Properties of Aminoallyl-dCTP
Aminoallyl-dCTP features a cytosine base modified at the 5-position with an aminoallyl group (-CH₂-CH₂-NH₂), while retaining the native deoxyribose sugar and triphosphate moiety. This structural alteration preserves the nucleotide's ability to serve as a substrate for DNA polymerases while introducing a reactive amine handle for downstream conjugation .
Physicochemical Characteristics
Table 1: Comparative Analysis of aa-dCTP and Native dCTP
Synthesis and Modification Strategies
The synthesis of aa-dCTP typically involves direct chemical modification of cytosine precursors. Recent advancements in α-phosphate modification techniques have enabled more efficient production routes .
Key Synthetic Approaches
-
Amidophosphite Method:
Utilizes boranoamidophosphate intermediates to introduce the aminoallyl group while preserving triphosphate integrity . -
NHS Ester Conjugation:
Post-synthetic modification of pre-formed dCTP using N-hydroxysuccinimide esters for specific amine group introduction .
Quality Control Metrics
Biochemical Applications and Enzymatic Incorporation
Aminoallyl-dCTP serves as a versatile substrate for multiple DNA-modifying enzymes, enabling precise labeling strategies.
Enzymatic Compatibility
-
DNA Polymerases:
Vent(exo⁻), Klenow fragment, and Taq polymerase demonstrate >80% incorporation efficiency -
Reverse Transcriptases:
M-MLV RT incorporates aa-dCTP at rates comparable to native dCTP -
Terminal Transferases:
Efficient 3'-end labeling in tailing reactions
Table 2: Incorporation Efficiency in Model Systems
| Enzyme | Template Challenge | Full-Length Product Yield |
|---|---|---|
| Vent(exo⁻) | 11 consecutive inserts | 92% ± 3.2 |
| Klenow (exo⁻) | Random priming | 85% ± 4.1 |
| Taq Polymerase | PCR amplification | 78% ± 5.6 |
Advanced Labeling Methodologies
The primary amine group in aa-dCTP enables covalent attachment of various detection moieties through NHS ester chemistry.
Common Conjugation Strategies
-
Fluorescent Labeling:
Alexa Fluor® dyes (e.g., 532 nm, 594 nm channels) for multiplex detection -
Biotinylation:
Biotin-16-NHS ester creates streptavidin-binding probes -
Click Chemistry:
Azide-functionalized aa-dCTP derivatives enable copper-catalyzed cycloaddition
Applications in Modern Techniques
-
Microarray Analysis:
Enables comparative genomic hybridization with 95% signal consistency -
Single-Molecule Sequencing:
Facilitates detection in microdroplet systems (LOD = 1 molecule/pl) -
DNA-Protein Crosslinking:
UV-activated conjugates for interaction mapping
Recent Technological Advancements
Emerging applications leverage the unique properties of aa-dCTP for cutting-edge research.
CRISPR-Cas9 Tracking
Site-specific incorporation enables real-time visualization of genome editing complexes .
Nanopore Sequencing
Aminoallyl modifications alter current signatures for direct electrical detection .
Metabolic Labeling
Combination with bioorthogonal chemistry enables pulse-chase studies of DNA replication .
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